molecular formula C9H11BrN2O B8575045 2-Amino-3-bromo-N-ethylbenzamide

2-Amino-3-bromo-N-ethylbenzamide

Cat. No.: B8575045
M. Wt: 243.10 g/mol
InChI Key: YOKUJILUYSDHRL-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-N-ethylbenzamide (CAS: Not provided) is a brominated benzamide derivative with the molecular formula C₉H₁₁BrN₂O. Its structure features an amino group (-NH₂) at the ortho position (C2), a bromine atom at the meta position (C3), and an ethylamide group (-NHC(O)CH₂CH₃) attached to the benzene ring (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinazolinones, which have pharmacological relevance . The bromine substituent enhances its utility in cross-coupling reactions, while the amino and ethylamide groups may act as directing agents in metal-catalyzed C–H functionalization .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-amino-3-bromo-N-ethylbenzamide

InChI

InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

YOKUJILUYSDHRL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key analogs include:

  • 2-Amino-5-bromo-N-cyclohexylbenzamide: Positional isomer (Br at C5) with a bulkier N-cyclohexyl group.
  • 2-Amino-N-ethylbenzamide: Non-brominated analog.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a methyl group (C3) and an N,O-bidentate directing group.
Table 1: Structural and Electronic Properties
Compound Substituents Electronic Effects Directing Group Potential
2-Amino-3-bromo-N-ethylbenzamide 3-Br, N-Ethyl Br (electron-withdrawing) meta to NH₂ Weak N-monodentate
2-Amino-5-bromo-N-cyclohexylbenzamide 5-Br, N-Cyclohexyl Br (electron-withdrawing) para to NH₂ Steric hindrance limits
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N,O-bidentate Me (electron-donating) Strong N,O-bidentate

Key Findings :

  • The 3-bromo substituent in the target compound creates a distinct electronic environment compared to the 5-bromo isomer, altering reactivity in cyclization and coupling reactions .
  • The N-ethyl group improves solubility in polar solvents (e.g., DMSO) compared to bulkier N-cyclohexyl analogs, facilitating faster reaction kinetics .

Key Findings :

  • The 5-bromo isomer achieves higher yields in quinazolinone synthesis due to favorable para-substitution, which aligns the reactive sites for cyclization .
  • The 3-bromo isomer may require extended reaction times due to steric and electronic mismatches during ring closure.

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